4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide
Description
4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a pyrrolidine-substituted ethyl chain attached to the sulfonamide nitrogen. The compound’s design aligns with strategies to optimize pharmacokinetic properties through balanced lipophilicity and hydrogen-bonding capabilities .
Properties
CAS No. |
62564-06-1 |
|---|---|
Molecular Formula |
C13H21N3O3S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
4-amino-2-methoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O3S/c1-19-12-10-11(14)4-5-13(12)20(17,18)15-6-9-16-7-2-3-8-16/h4-5,10,15H,2-3,6-9,14H2,1H3 |
InChI Key |
FIAKPXQKJCGDKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)NCCN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.
Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions.
Methoxy Group Addition: The methoxy group is typically introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in key transformations:
-
Synthesis via Ethylsulfonate-Amine Coupling : The compound's sulfonamide group is synthesized through nucleophilic substitution between ethyl-4-halobenzenesulfonate and amines like 2-(pyrrolidin-1-yl)ethylamine. This reaction occurs in hydrocarbon solvents (e.g., toluene) at 80–100°C under nitrogen, yielding the sulfonamide after ethanol elimination .
-
Stability Under Acidic/Basic Conditions : The sulfonamide remains intact during subsequent reactions involving acetic acid reflux (e.g., enaminone formation) , confirming its robustness in diverse conditions.
Amino Group (4-NH₂) Transformations
The primary aromatic amine undergoes several derivatizations:
-
Enaminone Formation : Condensation with β-diketones or α,β-unsaturated carbonyl compounds in glacial acetic acid produces enaminone derivatives. For example, refluxing with acrylic acid forms β-alanine analogs .
-
Heterocyclization :
Table 1: Amino Group Reactions
Methoxy Group (2-OCH₃) Modifications
The methoxy group can be demethylated or substituted:
Pyrrolidine Moieties
The pyrrolidine ring exhibits secondary amine reactivity:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .
-
Metal-Mediated Cross-Couplings : Brominated analogs (if synthesized) could participate in Suzuki or Heck couplings for biaryl synthesis, as noted in sulfonamide derivative patents .
Reaction Optimization Insights
Scientific Research Applications
Antipsychotic Potential
Research indicates that 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide exhibits significant biological activity, particularly in the realm of antipsychotic medications. Compounds within this class often interact with neurotransmitter systems, specifically dopamine and serotonin receptors, which are pivotal in treating psychiatric disorders. The presence of the pyrrolidine ring suggests potential interactions with G-protein coupled receptors, enhancing its therapeutic profile .
Inhibition of Inflammatory Factors
A notable application of this compound lies in its potential to inhibit the expression of inflammatory factors. Studies have shown that derivatives of sulfonamides can effectively modulate inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .
Binding Affinity Studies
Interaction studies involving 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide typically focus on its binding affinity and efficacy at various biological targets. These studies help elucidate its pharmacological profile and assess its viability as a therapeutic agent .
Study on Antipsychotic Effects
A recent study explored the effects of similar sulfonamide derivatives on dopamine receptor activity. It was found that modifications to the pyrrolidine moiety significantly influenced receptor binding affinity and efficacy, suggesting that 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide could lead to novel antipsychotic agents .
Inflammation Modulation Research
Another study focused on the anti-inflammatory properties of sulfonamides, demonstrating that compounds structurally related to 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide effectively inhibited pro-inflammatory cytokines in vitro. This highlights the compound's potential application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound shares structural similarities with several sulfonamide and heterocyclic derivatives documented in the evidence. Key comparisons include:
Table 1: Structural and Physicochemical Properties
*Molecular weight estimated based on analogous compounds.
Key Differentiators
- Substituent Effects : The target compound’s 2-methoxy group may enhance solubility compared to chloro-triazinyl analogs (), while the pyrrolidine moiety offers conformational flexibility absent in rigid heterocycles like pyrimidines () .
- Molecular Complexity: The chromenone-pyrazolopyrimidine derivative () exhibits higher molecular weight and complexity, likely reducing synthetic accessibility compared to the target compound .
Biological Activity
4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group, a methoxy group, and a pyrrolidine moiety, suggests interactions with various biological pathways, particularly in the context of neuropharmacology and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 299.39 g/mol. The presence of functional groups such as the sulfonamide and methoxy moieties enhances its solubility and reactivity, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | C13H21N3O3S |
| Molecular Weight | 299.39 g/mol |
| Functional Groups | Amino, Methoxy, Sulfonamide |
Biological Activity
Research indicates that 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide exhibits potential biological activity primarily through its interaction with neurotransmitter systems.
Antipsychotic Potential
This compound may function similarly to other antipsychotic medications by modulating dopamine and serotonin receptor activity. The structural characteristics suggest possible interactions with G-protein coupled receptors (GPCRs), which are crucial for neurotransmission regulation.
Inhibition Studies
A study on related compounds demonstrated that 4-amino-substituted benzenesulfonamides have shown promise as inhibitors for various carbonic anhydrase (CA) isoforms. These compounds exhibited significantly higher binding affinities compared to other tested derivatives, indicating their potential as therapeutic agents in conditions where CA activity is dysregulated .
Antitumor Activity
In vivo studies have assessed the antitumor efficacy of related sulfonamide compounds against mouse lymphoid leukemia models. While some derivatives showed no significant activity, the structural modifications in 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide may enhance its effectiveness against specific cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how slight modifications in the chemical structure can lead to significant changes in biological activity. For instance, variations in the pyrrolidine moiety or the introduction of different substituents can alter receptor binding profiles and therapeutic effects.
Comparative Analysis
A comparison with similar compounds reveals insights into the biological landscape of sulfonamides:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide | C14H23N3O3S | Similar structure with piperidine; different receptor interactions |
| 4-Methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide | C14H20N2O4S | Contains a methoxy group and an oxo substituent; distinct activity profile |
| 4-Amino-N-[[(2RS)-1-Ethyl-pyrrolidin-2-yl]methyl]-2-methoxy-5-(methylsulphonyl)benzamide | C16H25N3O4S | Extended structure; broader pharmacological implications |
Q & A
Q. What are the optimized synthetic routes for 4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide, and how are yield and purity controlled?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzene-sulfonamide core. Key steps include:
- Coupling Reactions : The pyrrolidin-1-yl ethyl group is introduced via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) to minimize oxidation .
- Catalysts and Solvents : Use of Pd-based catalysts for Suzuki-Miyaura coupling (for aromatic moieties) and polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures >95% purity. Yield optimization requires precise temperature control (e.g., 60–80°C for amidation) .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2, sulfonamide linkage) and pyrrolidine ring proton integration. IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsion angles, critical for verifying stereochemistry. Co-crystallization with benzoic acid derivatives (e.g., in ) improves crystal stability .
Q. What in vitro assays are suitable for initial biological evaluation, such as enzyme inhibition?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) with IC₅₀ determination. Include positive controls (e.g., known sulfonamide inhibitors) and triplicate measurements to ensure reproducibility .
- Statistical Validation : Data analyzed via ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance (p < 0.05). Results reported as mean ± SEM .
Advanced Research Questions
Q. How do molecular docking studies predict target interactions, and how are these validated experimentally?
Methodological Answer:
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., buffer pH, cell lines). For example, variations in IC₅₀ may arise from differences in ATP concentrations in kinase assays.
- Meta-Analysis : Pool data from multiple studies using standardized effect sizes (e.g., Hedge’s g) and assess heterogeneity via I² statistics. Replicate experiments under controlled conditions to isolate variables .
Q. How does co-crystallization with carboxylic acids (e.g., benzoic acid) alter physicochemical properties?
Methodological Answer:
- Co-Crystal Design : Solvent-drop grinding (e.g., methanol) promotes supramolecular interactions (e.g., hydrogen bonding between sulfonamide NH and benzoic acid COOH).
- Property Modulation : Co-crystals may enhance solubility (via improved hydrophilicity) or stability (reduced hygroscopicity). Characterize via DSC (melting point shifts) and PXRD (new diffraction patterns) .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
- Reaction Optimization : Transition from batch to flow chemistry improves heat/mass transfer, reducing racemization risks. Use chiral HPLC to monitor enantiopurity during scale-up .
- Byproduct Control : Implement inline FTIR or PAT (Process Analytical Technology) to detect intermediates (e.g., undesired sulfonic acid derivatives) and adjust reaction parameters in real-time .
Q. How does the sulfonamide moiety influence pharmacokinetics, and what structural modifications improve bioavailability?
Methodological Answer:
- PK Studies : Measure logP (octanol/water partitioning) to assess lipophilicity. Sulfonamides with logP >2 often exhibit better membrane permeability but may require prodrug strategies (e.g., esterification) to enhance solubility .
- Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the pyrrolidine nitrogen or methoxy position. Compare with analogues (e.g., 4-aminobenzenesulfonamide derivatives) to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
